molecular formula C21H19N3O2S B11435455 3-(4-methoxyphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(4-methoxyphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11435455
M. Wt: 377.5 g/mol
InChI Key: AHOZLDKDAZQHQS-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-6-OXO-8-PHENYL-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a heterocyclic compound that belongs to the class of pyridothiadiazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrido[2,1-b][1,3,5]thiadiazine core, which is fused with a phenyl and a methoxyphenyl group, making it a unique and complex molecule.

Preparation Methods

The synthesis of 3-(4-METHOXYPHENYL)-6-OXO-8-PHENYL-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 2-aminothiophenol to form a Schiff base, which is then cyclized with a suitable nitrile to yield the desired pyridothiadiazine derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group. Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been found to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds include other pyridothiadiazine derivatives, such as:

Properties

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-oxo-8-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C21H19N3O2S/c1-26-17-9-7-16(8-10-17)23-13-24-20(25)11-18(15-5-3-2-4-6-15)19(12-22)21(24)27-14-23/h2-10,18H,11,13-14H2,1H3

InChI Key

AHOZLDKDAZQHQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=CC=C4

Origin of Product

United States

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